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molecular formula C12H9FN2O2 B8378156 4-Fluoro-3-(2-methyl-4-nitrophenyl)pyridine

4-Fluoro-3-(2-methyl-4-nitrophenyl)pyridine

Cat. No. B8378156
M. Wt: 232.21 g/mol
InChI Key: MZOLIBLLKFSXAM-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a solution of Intermediate 19A (340 mg, 1.483 mmol) in tetrafluoroboric acid (1 mL, 7.65 mmol) at −10° C. was added sodium nitrite (179 mg, 2.60 mmol) in small portions, keeping the temperature below −5° C. After the addition was complete, the mixture was stirred at 0° C. for 45 min and then warmed slowly to room temperature over a period of 30 min to decompose the preparation of diazonium salt. The temperature of the mixture was rose to 30-35° C. and nitrogen was evolved for about 30 min. The resulting mixture was cooled to −10° C. and neutralized with 1M sodium hydroxide precooled to 0-5° C. The mixture was extracted with ethyl acetate (2×25 mL), washed with cooled water (25 mL), and dried over magnesium sulfate. The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 100% hexanes to 100% CH2Cl2) to provide Intermediate 19B (60 mg, 0.258 mmol, 17.42% yield) as a yellow solid. MS (ES): m/z=233.0 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 2.34 (s, 3 H) 7.44 (dd, J=9.66, 5.65 Hz, 1 H) 7.55 (d, J=8.28 Hz, 1 H) 8.20 (dd, J=8.16, 2.13 Hz, 1 H) 8.28 (d, J=2.26 Hz, 1 H) 8.57 (d, J=9.79 Hz, 1 H) 8.70 (dd, J=7.65, 5.65 Hz, 1 H).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1N.[F:18][B-](F)(F)F.[H+].N([O-])=O.[Na+].[OH-].[Na+]>>[F:18][C:16]1[CH:15]=[CH:14][N:13]=[CH:12][C:11]=1[C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[CH3:1] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C=1C=NC=CC1N
Name
Quantity
1 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
179 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to room temperature over a period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to 30-35° C.
WAIT
Type
WAIT
Details
nitrogen was evolved for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
precooled to 0-5° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
washed with cooled water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography (40 g ISCO column, eluting with 100% hexanes to 100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1=C(C=NC=C1)C1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.258 mmol
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 17.42%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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